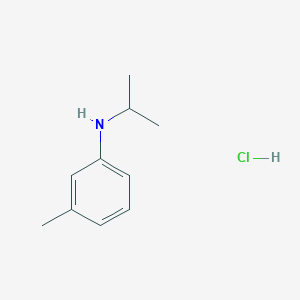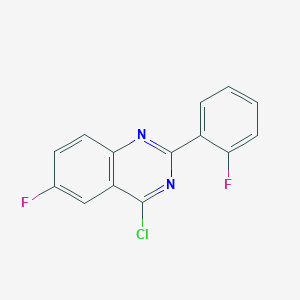
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
説明
科学的研究の応用
Quinazoline Derivatives in AMPA Receptor Antagonism
Chenard et al. (2001) explored quinazoline derivatives, including 6-fluoro-3-(2-chlorophenyl)quinazolines, for their potential as AMPA receptor antagonists. This research is significant for understanding the structure-activity relationship (SAR) in developing new AMPA receptor antagonists for potential therapeutic applications. The study highlighted the importance of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for antagonist activity (Chenard et al., 2001).
Radioactive Labeling for EGFR-TK Imaging
Fernandes et al. (2008) focused on quinazoline derivatives for the development of radioactive labeling compounds, particularly for epidermal growth factor receptor-tyrosine kinase (EGFR-TK) imaging. This research is crucial for advancing diagnostic methods in cancer research (Fernandes et al., 2008).
Synthesis and Biological Activities
Ouyang et al. (2016) discussed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine, emphasizing its potential biological activities in medicine. This highlights the importance of developing rapid synthetic methods for compounds with significant medicinal potential (Ouyang et al., 2016).
Antimicrobial and Anticancer Potential
Raval et al. (2012) explored the antimicrobial properties of pyrazolyl-oxopropyl-quinazolin derivatives, demonstrating their significance in developing new antimicrobial agents. Mphahlele et al. (2017) also investigated quinazoline derivatives for their cytotoxicity against cancer cell lines, providing valuable insights into their potential as anticancer agents (Raval et al., 2012); (Mphahlele et al., 2017).
Anti-Inflammatory Activity
Sun et al. (2019) discussed the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, underlining their potential in developing new anti-inflammatory drugs (Sun et al., 2019).
将来の方向性
The future directions for research on 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in more detail. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .
作用機序
Target of Action
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
As a quinoxaline derivative, it may share similar mechanisms with other compounds in this class, which involves interactions with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives have been found to impact a wide range of biological pathways , but the specific pathways influenced by this compound remain to be determined.
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities . .
生化学分析
Biochemical Properties
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been observed to bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects enzyme activity by altering the enzyme’s conformation, making it less effective. Additionally, this compound can modulate gene expression by interacting with transcription factors or binding directly to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can affect the compound’s activity by altering its conformation or interactions with other biomolecules .
特性
IUPAC Name |
4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXYMSBOKBMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674262 | |
| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-50-9 | |
| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


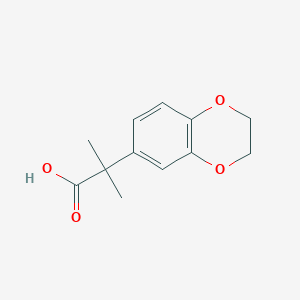
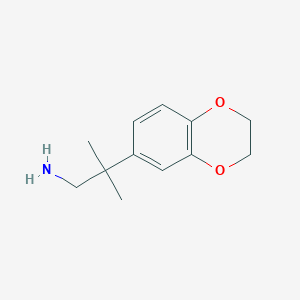
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)


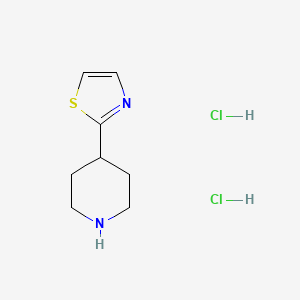
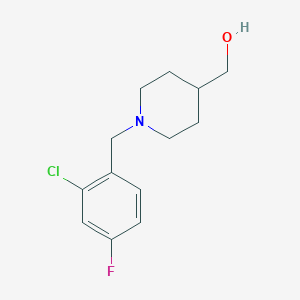

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)

